

An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Stability, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethylsulfamoyl fluoride*

Cat. No.: *B1616867*

[Get Quote](#)

Abstract

Dimethylsulfamoyl fluoride ((CH₃)₂NSO₂F, DMSF), a once specialized reagent, has rapidly emerged as a cornerstone in modern chemical biology and drug discovery. Its unique combination of high stability under physiological conditions and tunable, "proximity-driven" reactivity has established it as a preferred electrophilic warhead for designing targeted covalent inhibitors. This guide provides an in-depth analysis of the core chemical principles governing the stability and reactivity of DMSF. We will explore its physicochemical properties, decomposition pathways, and the mechanistic underpinnings of its reactivity, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.

Introduction: The Rise of a Privileged Covalent Warhead

The pursuit of covalent inhibitors is undergoing a significant resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins previously considered "undruggable."^{[1][2]} Historically, covalent drug design has been dominated by electrophiles targeting the nucleophilic thiol of cysteine

residues. However, the relative scarcity of cysteine in protein binding pockets has necessitated the exploration of novel warheads capable of engaging other nucleophilic amino acids.^[3]

Enter the sulfamoyl fluoride moiety. Anchored by the robust sulfur(VI)-fluorine bond, compounds like DMSF exhibit remarkable stability to hydrolysis and indiscriminate reaction with biological nucleophiles, mitigating concerns of off-target toxicity.^[2] Their reactivity is context-dependent, requiring precise positioning within a protein's binding pocket to facilitate a covalent reaction with proximal lysine, tyrosine, serine, or histidine residues.^{[3][4]} This unique profile is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation that has expanded the toolkit of medicinal chemists.^[2] DMSF is not only a key building block for these complex inhibitors but also finds utility in materials science, notably as a stable electrolyte solvent for high-voltage lithium-metal batteries.^{[5][6]} This guide will deconstruct the fundamental properties that make DMSF an exemplary tool for modern molecular design.

Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's stability is paramount to its effective and safe utilization. DMSF is a colorless to light yellow liquid characterized by moderate thermal stability and a pronounced sensitivity to moisture.^{[7][8]}

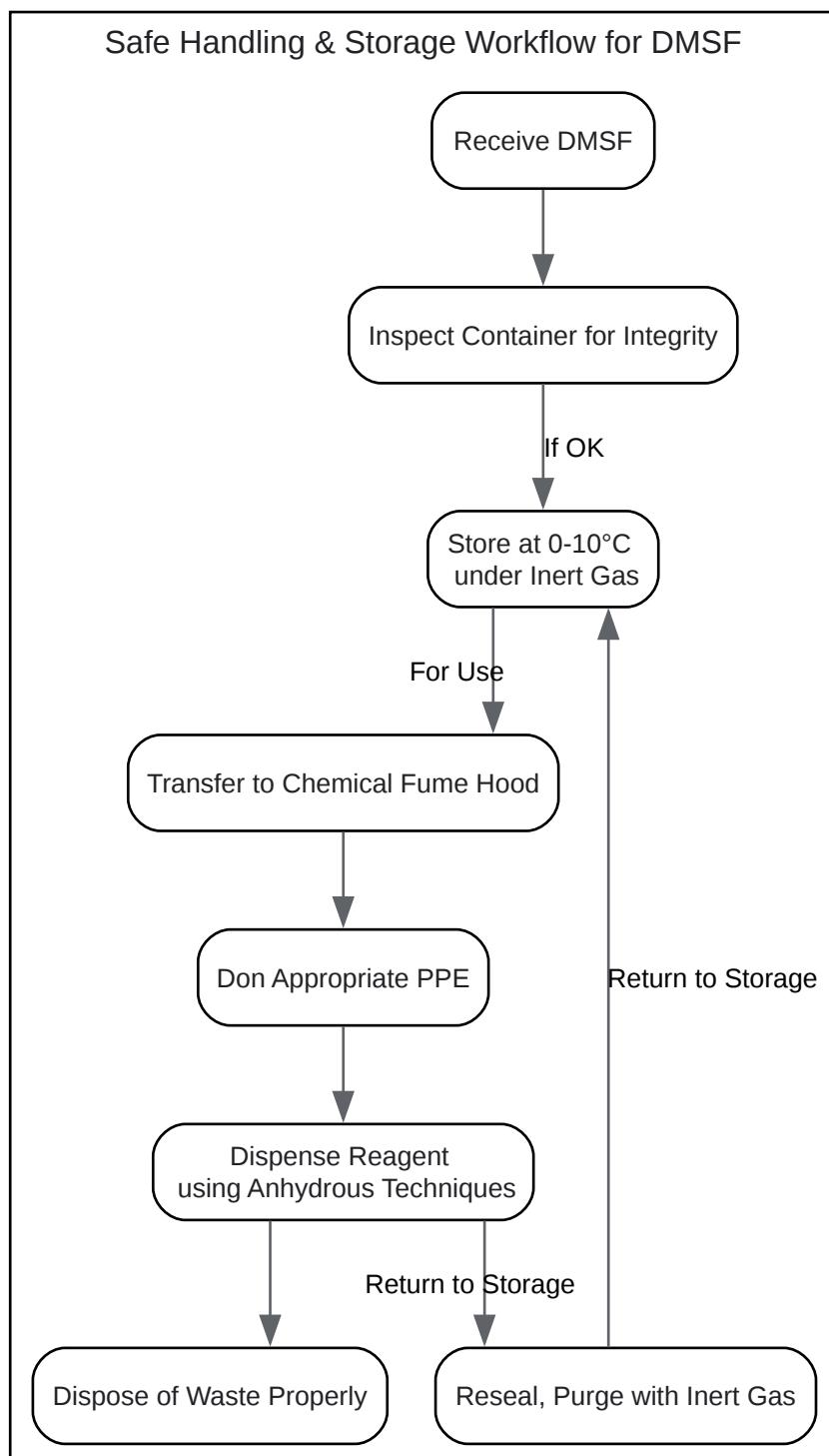
Property	Value	Source(s)
CAS Number	354-44-9	[9][10]
Molecular Formula	C ₂ H ₆ FNO ₂ S	[8][9]
Molecular Weight	127.13 g/mol	[9]
Appearance	Colorless to light yellow clear liquid	[8]
Boiling Point	148-151.5 °C at 760 mmHg	[7][11]
Density	~1.29 - 1.334 g/cm ³	[11]
Flash Point	45.5 - 46 °C	[11]
Vapor Pressure	3.65 mmHg at 25°C	[7][11]

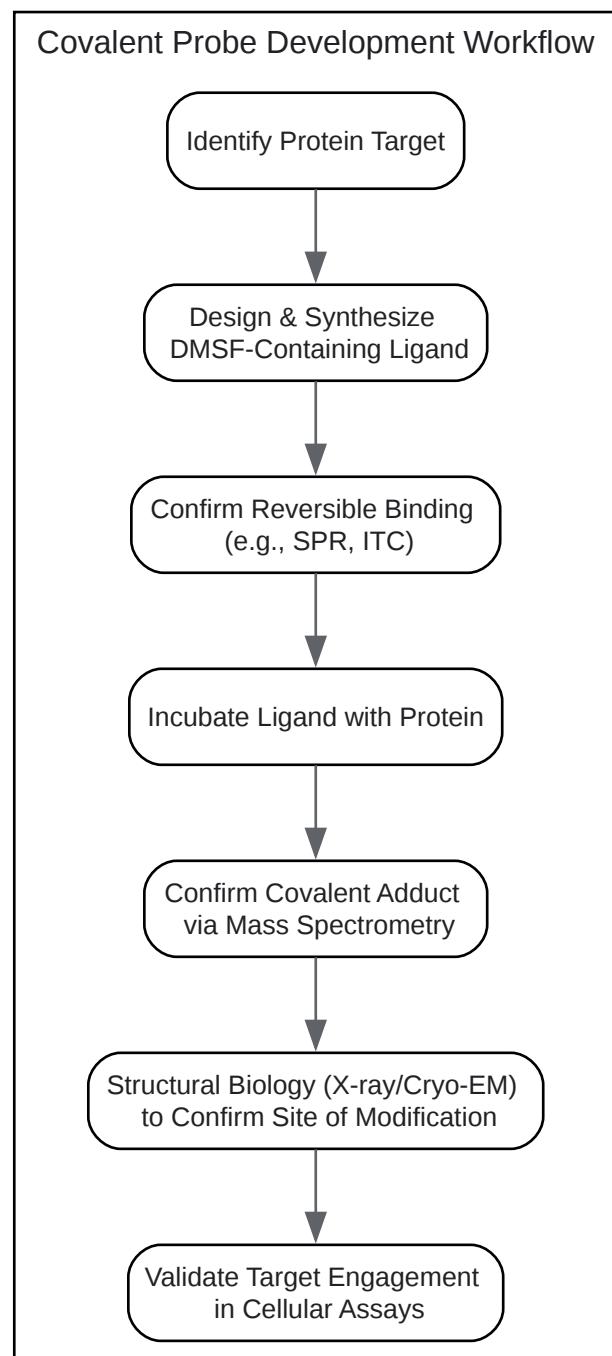
Table 1: Physicochemical Properties of **Dimethylsulfamoyl Fluoride**.

Thermal and Chemical Stability

The stability of DMSF is fundamentally dictated by the strength of the sulfur-fluorine bond. Compared to analogous S-Cl bonds, the S-F bond is significantly stronger, contributing to the compound's relative thermal stability.^[7] However, it is classified as heat-sensitive, and thermal decomposition can generate hazardous products, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.^[7]

DMSF's chemical stability is robust under anhydrous conditions. The sulfur center is in its highest oxidation state (S VI), providing inherent resistance to many common degradation pathways.^[7] However, the compound is sensitive to both air and moisture and is incompatible with strong oxidizing agents.^[7]


Parameter	Recommendation	Rationale	Source(s)
Storage Temperature	0-10°C (Refrigerated)	To prevent thermal degradation.	[7]
Atmosphere	Store under an inert gas (e.g., Argon, Nitrogen)	To prevent reaction with atmospheric moisture and oxygen.	[7]
Container	Tightly closed in a dry, well-ventilated area	To prevent hydrolysis and ensure safety.	
Incompatibilities	Strong oxidizing agents, moisture	To prevent hazardous reactions and decomposition.	[7]


Table 2: Recommended Storage and Handling Conditions.

Experimental Protocol: Standard Procedure for Handling and Storage

Trustworthiness in experimental science begins with safe and proper handling of reagents. The following protocol outlines the self-validating steps for managing DMSF in a laboratory setting.

- Engineering Controls: All manipulations of DMSF must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]
- Dispensing: Use dry glassware and syringes/needles that have been oven-dried or flame-dried to prevent moisture contamination. An inert gas blanket should be maintained over the reagent during transfer.
- Storage: Upon receipt and after each use, securely seal the container, purge the headspace with an inert gas, and store in a designated, clearly labeled, refrigerated (0-10°C) and well-ventilated area away from incompatible materials.[7]
- Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local and national regulations.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. benchchem.com [benchchem.com]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]
- 6. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 7. Buy Dimethylsulfamoyl fluoride | 354-44-9 [smolecule.com]
- 8. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 9. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 354-44-9,Dimethylsulfamoyl fluoride | lookchem [lookchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Stability, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616867#dimethylsulfamoyl-fluoride-stability-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com